N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a tricyclic sulfonamide derivative featuring a partially saturated pyrido[3,2,1-ij]quinoline core. The 3-oxo group introduces a ketone functionality, while the 9-sulfonamide moiety is substituted with a 2-methoxyphenethyl group. This compound is structurally related to diuretics in the pyrroloquinoline and pyridoquinoline classes, with modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties. Its synthesis typically involves amidation or sulfonylation reactions, with structural confirmation via NMR, mass spectrometry, and elemental analysis .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-19-7-3-2-5-15(19)10-11-22-28(25,26)18-13-16-6-4-12-23-20(24)9-8-17(14-18)21(16)23/h2-3,5,7,13-14,22H,4,6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTMJKIHEXJPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound that belongs to a class of heterocyclic organic compounds. Its complex structure suggests potential biological activities that warrant detailed exploration. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique hexahydropyridoquinoline structure with a sulfonamide group. The molecular formula is and its molecular weight is approximately 358.45 g/mol. The presence of the methoxyphenethyl and sulfonamide functionalities suggests diverse interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit notable antitumor activities. For instance, a study on 2-oxocycloalkylsulfonamides demonstrated significant inhibitory effects against various human tumor cell lines such as HL-60 and BGC-823 . This suggests that our compound may also possess similar antitumor properties.
Bronchodilator Effects
Another area of interest is the bronchodilator activity observed in related compounds. A study highlighted that certain derivatives exhibited pronounced broncholytic activity without central nervous system side effects . Given the structural similarities, it is plausible that this compound may also demonstrate bronchodilator effects.
The mechanisms through which these biological activities are exerted can be attributed to several factors:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in tumor growth and proliferation.
- Receptor Interaction : The sulfonamide moiety may interact with various receptors influencing cellular signaling pathways.
- Oxidative Stress Modulation : These compounds may modulate oxidative stress responses in cells, contributing to their therapeutic effects.
Study 1: Antitumor Efficacy
A notable study evaluated the antitumor efficacy of several sulfonamide derivatives against human cancer cell lines. Compounds similar to our target compound showed EC50 values ranging from 2.12 to 3.96 µg/mL against HL-60 cells . This highlights the potential for this compound to exhibit comparable activity.
Study 2: Bronchodilator Activity
In another investigation involving guinea pig models treated with various bronchodilators, certain analogs demonstrated five to ten times greater efficacy than traditional treatments like theophylline . This suggests that our compound could be evaluated for similar therapeutic applications in respiratory diseases.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Trends
Key structural analogues and their biological activities are compared below:
Key Structural and Functional Comparisons
- Core Saturation: The hexahydropyrido[3,2,1-ij]quinoline core in the target compound provides partial saturation, balancing rigidity and flexibility for receptor interaction. In contrast, dihydro or pyrrolo cores in analogues (e.g., ) exhibit varied activity due to differences in ring strain and hydrogen-bonding capacity.
- Substituent Effects: The 9-sulfonamide group in the target compound may enhance solubility and target affinity compared to carboxamide or oxalamide analogues (e.g., ).
- Pharmacological Optimization: Evidence from suggests that methyl substitution (e.g., at position 2 in pyrroloquinolines) significantly boosts diuretic activity. The target compound’s 3-oxo group could similarly modulate electron density and binding kinetics. Compounds with tetrahydropyridine cores (e.g., ) outperform pyrroloquinolines, aligning with the target compound’s hexahydropyrido core as a strategic optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
